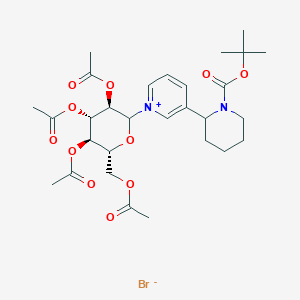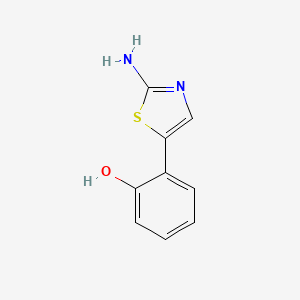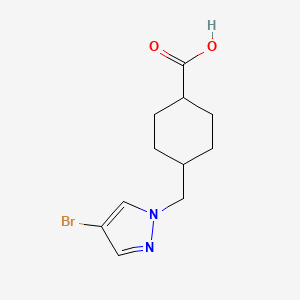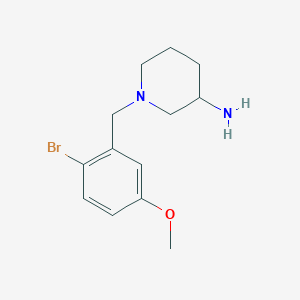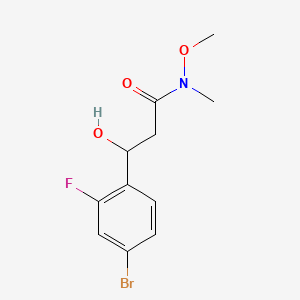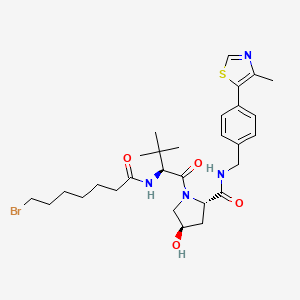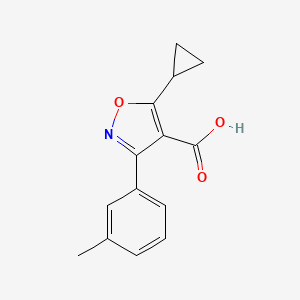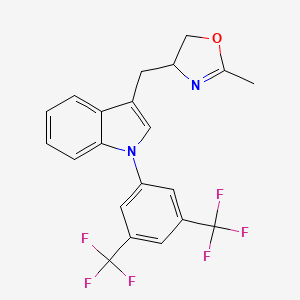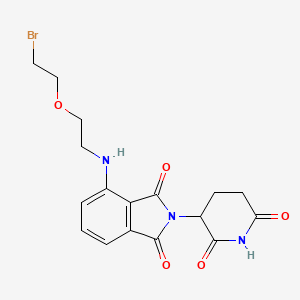
Pomalidomide-PEG1-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-PEG1-C2-Br: is a synthetic compound used primarily as a degrader building block for targeted protein degradation. It contains an E3 ligase ligand with a linker and a functional group, which can be conjugated to target protein ligands through straightforward chemical reactions . The molecular formula of this compound is C17H18BrN3O5, and it has a molecular weight of 424.251 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG1-C2-Br involves multiple steps, starting with the preparation of pomalidomide. Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the PEG1 and C2-Br groups through a series of chemical reactions involving appropriate reagents and conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of continuous flow synthesis techniques to ensure high yield and purity . The final product is purified using methods such as recrystallization and chromatography to achieve a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-PEG1-C2-Br undergoes various chemical reactions, including substitution and conjugation reactions. The compound contains a bromine atom, which makes it suitable for nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions are conjugates of this compound with various target protein ligands. These conjugates are used in targeted protein degradation studies .
Scientific Research Applications
Chemistry: In chemistry, Pomalidomide-PEG1-C2-Br is used as a building block for the synthesis of heterobifunctional molecules. These molecules are essential for the development of protein degrader libraries .
Biology: In biological research, the compound is used to study protein-protein interactions and the mechanisms of protein degradation. It is particularly useful in the development of PROTAC (PROteolysis TArgeting Chimeras) technology .
Medicine: In medicine, this compound is used in preclinical studies to develop new therapeutic agents for the treatment of diseases such as cancer. The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a degrader building block allows for the creation of highly specific and effective treatments .
Mechanism of Action
Pomalidomide-PEG1-C2-Br exerts its effects by binding to the E3 ligase complex, which is responsible for tagging target proteins with ubiquitin for degradation by the proteasome. The compound’s PEG1 and C2-Br groups facilitate the conjugation of the E3 ligase ligand to the target protein ligand, leading to the selective degradation of the target protein . This mechanism is particularly useful in the development of targeted therapies for diseases such as cancer .
Comparison with Similar Compounds
Pomalidomide-PEG1-C2-COOH: This compound is similar to Pomalidomide-PEG1-C2-Br but contains a carboxyl group instead of a bromine atom.
Pomalidomide-PEG1-C2-N3: This compound contains an azide group and is used in click chemistry reactions.
Pomalidomide-PEG1-C2-amine HCl: This compound contains an amine group and is used in the synthesis of protein degraders.
Uniqueness: this compound is unique due to its bromine atom, which allows for specific nucleophilic substitution reactions. This property makes it particularly useful in the synthesis of conjugates for targeted protein degradation .
Properties
Molecular Formula |
C17H18BrN3O5 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-[2-(2-bromoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18BrN3O5/c18-6-8-26-9-7-19-11-3-1-2-10-14(11)17(25)21(16(10)24)12-4-5-13(22)20-15(12)23/h1-3,12,19H,4-9H2,(H,20,22,23) |
InChI Key |
YJPUVPVZWSVSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


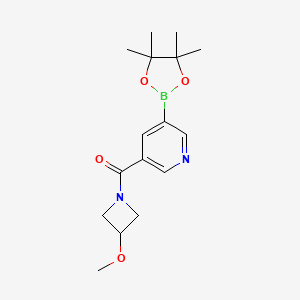
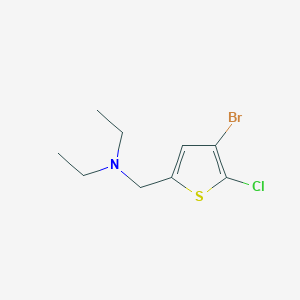
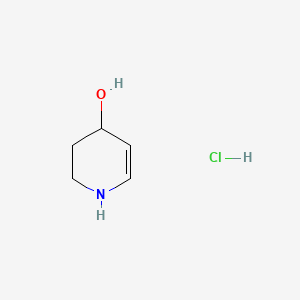
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
